1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of pyrazolones and coumarins. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amine, ketone, and phenyl rings. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the reaction of 7-amino-4-methylcoumarin with phenylhydrazine under acidic conditions to form the pyrazolone ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is studied for its potential biological activities. It has been investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism by which 1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Coumarin derivatives
Pyrazolone derivatives
Chromen-4-ylamine derivatives
Uniqueness: 1,5-Dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of both the pyrazolone and coumarin moieties in this compound provides distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dimethyl-4-[(2-oxochromen-4-yl)amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-19(20(25)23(22(13)2)14-8-4-3-5-9-14)21-16-12-18(24)26-17-11-7-6-10-15(16)17/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGWZRGTVKCYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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